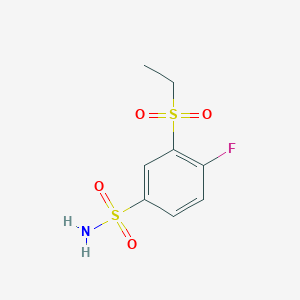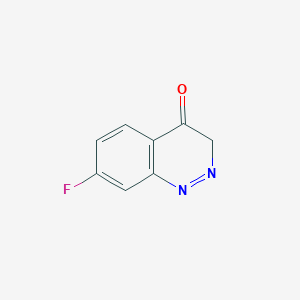
2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a fluorine atom, a keto group, and an acetic acid moiety attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions to form the benzothiazole core.
Oxidation: The keto group at the 3-position is introduced via oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of cost-effective and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to an alcohol, altering the compound’s properties.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. The presence of the fluorine atom and keto group in this compound may enhance its biological activity and selectivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Compounds with similar structures have shown promise as enzyme inhibitors, receptor modulators, and anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom and keto group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzothiazole ring may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromo-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine.
2-(6-Chloro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid: Contains a chlorine atom instead of fluorine.
2-(6-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid: Features a methyl group at the 6-position.
Uniqueness
The presence of the fluorine atom in 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its halogenated or methylated counterparts. The keto group further contributes to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H6FNO3S |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-(6-fluoro-3-oxo-2,1-benzothiazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H6FNO3S/c10-5-1-2-6-7(3-5)11(4-8(12)13)15-9(6)14/h1-3H,4H2,(H,12,13) |
InChI Key |
WAJNJJNXYSFEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N(SC2=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)







![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)


